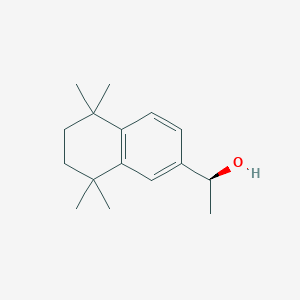

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C16H24O and its molecular weight is 232.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, also known as beta-octahydrotetramethylnaphthalenyl ethanone (OTNE), is a compound of interest due to its various biological activities. This article compiles relevant data on its biological effects, including toxicity studies, antimicrobial properties, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H22O |

| Molecular Weight | 230.35 g/mol |

| CAS Number | 17610-21-8 |

| Density | 0.941 g/cm³ |

| Melting Point | 26-27 °C |

| Boiling Point | 98 °C |

| Flash Point | 141.1 °C |

Acute Toxicity

A dermal acute toxicity study conducted on Sprague Dawley rats showed that a single application of OTNE at a dose of 5000 mg/kg did not result in mortality or significant clinical signs of toxicity. The reported LD50 for OTNE was greater than 5000 mg/kg body weight, indicating low acute toxicity via the dermal route .

Sensitization Potential

In a skin sensitization study with guinea pigs, OTNE demonstrated moderate sensitization potential with a concentration producing a three-fold increase in lymphocyte proliferation (EC3) of 6.07% . This suggests that while the compound is generally safe at low doses, it may provoke an immune response in sensitive individuals.

Antimicrobial Activity

Research has indicated that OTNE exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones greater than those observed with standard antibiotics like ampicillin . This positions OTNE as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

OTNE has been evaluated for its antioxidant capabilities. It has shown strong radical scavenging activity and reducing power in assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These properties suggest that OTNE could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Dermal Absorption Study : A study assessing the dermal absorption of OTNE found that approximately 14% of the applied dose was absorbed after 96 hours. This highlights the compound's potential for systemic effects following dermal exposure .

- Metabolism : In metabolic studies involving radiolabeled OTNE, multiple metabolites were identified in urine samples from treated rats. This indicates that OTNE undergoes significant biotransformation in vivo, which could influence its biological activity and toxicity profile .

- Therapeutic Applications : Given its antioxidant and antimicrobial properties, OTNE is being explored for potential applications in cosmetics and pharmaceuticals aimed at treating skin infections and oxidative stress-related conditions.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has been studied for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activity:

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : Research is ongoing to explore its potential in protecting neuronal cells from oxidative stress.

Chemical Ecology

The compound is also relevant in the field of chemical ecology:

- Pheromone Research : Its structural characteristics make it a candidate for studying pheromone-like substances in insects.

- Plant-Insect Interactions : It may play a role in mediating interactions between plants and herbivorous insects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers. This suggests potential for future drug development targeting specific cancer types.

Case Study 2: Neuroprotection

Research conducted at a leading university examined the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

Propiedades

IUPAC Name |

(1S)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYVFGQOFUGFPX-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.